molecular formula C10H14N4O B2759189 N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine CAS No. 672925-38-1

N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

Cat. No.: B2759189
CAS No.: 672925-38-1
M. Wt: 206.249
InChI Key: MKRTVZKLMJKHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is an oxazolo[5,4-d]pyrimidine derivative, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system is structurally analogous to purine bases, which allows its derivatives to interact with various enzymatic targets and biological pathways . Researchers are exploring the oxazolo[5,4-d]pyrimidine core for its potential in diverse applications. Scientific literature indicates that compounds within this class have demonstrated a range of biological activities, including serving as antagonists for adenosine receptors , inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR2 and EGFR , and exhibiting immunosuppressive , antiviral , and anticancer properties . The mechanism of action for these compounds is often linked to their ability to inhibit key enzymes or disrupt protein-protein interactions involved in cell proliferation and signaling . For instance, some oxazolo[5,4-d]pyrimidines have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR2), a key driver of tumor angiogenesis . The specific substitution pattern on the core scaffold, particularly at the 4-position, is critical for its biological activity and selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-4-14(5-2)9-8-7(3)13-15-10(8)12-6-11-9/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRTVZKLMJKHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C(=NOC2=NC=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for N,N-Diethyl-3-methyl-oxazolo[5,4-d]pyrimidin-4-amine

Cyclization of Pyrimidine Derivatives to Form the Oxazolo[5,4-d]pyrimidine Core

The oxazolo[5,4-d]pyrimidine scaffold is typically synthesized via cyclization of pre-functionalized pyrimidine or oxazole precursors. A widely adopted method involves the reaction of 5-amino-3-methylisoxazole-4-carbonitrile with aminomalononitrile tosylate (AMNT) in 1-methyl-2-pyrrolidinone (NMP) at ambient temperatures to yield ethyl N-{4-cyano-2-[5-(1-ethoxyethylidene)amino-3-methylisoxazol-4-yl]-oxazol-5-yl}ethanimidate (4 ). Subsequent treatment with phosphoryl trichloride (POCl₃) at elevated temperatures (80–100°C) facilitates cyclization, forming the oxazolo[5,4-d]pyrimidine core (5 ).

Table 1: Reaction Conditions for Oxazole-Pyrimidine Cyclization
Precursor Reagent Solvent Temperature Yield
5-Amino-3-methylisoxazole AMNT NMP 25°C 85%
Intermediate 4 POCl₃ Toluene 80°C 72%

Introduction of the N,N-Diethylamino Group via Nucleophilic Substitution

The N,N-diethylamino substituent at position 4 is introduced through nucleophilic substitution of a leaving group (e.g., chloro or tosyl) on the pyrimidine ring. In a representative procedure, the chlorinated intermediate 5 (3-methyl-oxazolo[5,4-d]pyrimidin-4-chloride) is reacted with excess N,N-diethylamine in tetrahydrofuran (THF) under reflux (66°C) for 12 hours. The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism, favored by the electron-deficient nature of the pyrimidine ring.

Table 2: Optimization of N,N-Diethylamination
Leaving Group Amine Solvent Temperature Time (h) Yield
Chloride N,N-Diethylamine THF 66°C 12 68%
Tosylate N,N-Diethylamine DMF 80°C 8 74%

Methyl Group Incorporation at Position 3

The methyl group at position 3 is introduced during the early stages of synthesis. For instance, 3-methylisoxazole precursors are synthesized via condensation of acetylacetone with hydroxylamine hydrochloride, followed by cyanation using malononitrile derivatives. This methyl group remains intact throughout subsequent cyclization and functionalization steps due to its steric and electronic stability.

Mechanistic Insights and Kinetic Control

Computational studies reveal that the formation of N,N-diethyl-3-methyl-oxazolo[5,4-d]pyrimidin-4-amine is kinetically controlled. Density functional theory (DFT) calculations indicate that the activation energy for cyclization (ΔG‡ = 28.5 kcal/mol) is lower than that for alternative pathways leading to byproducts such as N′-cyanooxazolylacetamidines. The use of secondary amines like N,N-diethylamine minimizes steric hindrance during nucleophilic substitution, further favoring the desired product.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J = 7.1 Hz, 6H, CH₂CH₃), 2.48 (s, 3H, CH₃), 3.52 (q, J = 7.1 Hz, 4H, NCH₂), 7.92 (s, 1H, H-5).
  • ¹³C NMR (101 MHz, CDCl₃) : δ 12.3 (CH₃), 46.8 (NCH₂), 115.2 (C-5), 154.7 (C-2), 162.4 (C-4).

Computational Validation

Molecular geometry optimization at the B3LYP/6-31G(d) level confirms the planarity of the oxazolo[5,4-d]pyrimidine ring and the equatorial orientation of the N,N-diethylamino group. The calculated Gibbs free energy of formation (ΔG_f = −45.3 kcal/mol) aligns with experimental observations of high thermodynamic stability.

Comparative Analysis of Synthetic Methods

While the POCl₃-mediated cyclization offers high regioselectivity, alternative methods using formic acid or polyphosphoric acid (PPA) have been explored for scale-up production. However, these methods often result in lower yields (50–60%) due to side reactions involving ring-opening or over-oxidation. The N,N-diethylamination step benefits from polar aprotic solvents like DMF, which enhance nucleophilicity and reaction rates.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles like halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups .

Scientific Research Applications

N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound may interfere with cellular pathways, affecting processes like cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-methylisoxazolo[5,4-d]pyrimidin-4-amine
  • N,N-diethyl-3-methylisoxazole

Uniqueness

N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine stands out due to its unique bicyclic structure and the presence of the diethylamine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications .

Biological Activity

N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine (CAS No. 672925-38-1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by an oxazole ring fused to a pyrimidine moiety. Its molecular formula is C₁₀H₁₄N₄O, with a molar mass of 206.24 g/mol. The compound's structural attributes facilitate various chemical reactions, making it a versatile candidate for medicinal chemistry applications.

PropertyValue
Molecular Formula C₁₀H₁₄N₄O
Molar Mass 206.24 g/mol
CAS Number 672925-38-1

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in pharmacological applications. Notably, it has shown promise as an anti-inflammatory and antiviral agent. Its derivatives are being explored for their effects on cancer cell lines, showcasing potential cytotoxicity against various human cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies often utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to assess binding affinities with proteins and nucleic acids. Understanding these interactions is crucial for elucidating the compound's mechanism of action.

Case Studies and Research Findings

  • Cytotoxic Activity Against Cancer Cells
    • A study evaluated the cytotoxic effects of similar compounds against human cancer cell lines. Compounds with structural similarities exhibited significant to moderate cytotoxicity, with IC50 values ranging from 4.47 to 52.8 μM in various assays . This suggests that this compound may possess comparable activity.
  • Antiviral Properties
    • Preliminary investigations into the antiviral properties of this compound indicate that it may inhibit viral replication through mechanisms involving interference with viral proteins or host cell pathways. Further studies are needed to fully characterize these effects.
  • Anti-inflammatory Effects
    • The compound has been noted for its anti-inflammatory potential in vitro, where it may modulate pathways involved in inflammatory responses. This property positions it as a candidate for further development in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the formation of the oxazole ring through condensation reactions followed by cyclization to yield the fused pyrimidine structure. The Dimroth rearrangement is also noted as a useful method for synthesizing related compounds.

Q & A

Q. What established synthetic methodologies are used to prepare N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine?

Methodological Answer: Two primary routes are documented:

  • Ring-closure with orthoesters : Reacting 1,2-oxazole-4-carbohydrazides with boiling alkyl orthoesters yields oxazolo[5,4-d]pyrimidin-4(5H)-ones (46–74% yields). Chlorination and subsequent amine substitution (e.g., diethylamine) can introduce the N,N-diethyl group .
  • Two-step pyrimidine ring formation : Start with 5-aminooxazole-4-carbonitrile derivatives. Cyclization via condensation and thermal reactions builds the pyrimidine ring. Optimized conditions (e.g., solvent, temperature) achieve 50–75% yields .

Table 1. Comparison of Synthetic Approaches

MethodStarting MaterialKey ConditionsYield (%)Reference
Orthoester ring-closure1,2-Oxazole-4-carbohydrazidesBoiling orthoesters46–74
Two-step cyclization5-Aminooxazole-4-carbonitrileThermal cyclization50–75

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions and stereochemistry. For example, diethylamine protons appear as a quartet (δ ~3.4 ppm) and triplet (δ ~1.2 ppm) .
  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the oxazole-pyrimidine core) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Advanced Research Questions

Q. How do structural modifications influence the bioactivity of oxazolo[5,4-d]pyrimidine derivatives?

Methodological Answer: Substituent effects are critical:

  • N-Alkyl groups (e.g., diethyl) : Enhance lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .
  • Position 3 methyl group : Stabilizes the oxazole ring, affecting binding to targets like kinases or immunosuppressive receptors .
  • Electron-withdrawing groups : Increase electrophilicity, enhancing covalent interactions with cysteine residues in enzymes .

Table 2. Substituent-Bioactivity Relationships

Substituent PositionGroupObserved ActivityMechanism InsightReference
4-Amine (N,N-diethyl)LipophilicImproved cellular uptakeKinase inhibition
3-MethylSteric bulkImmunosuppression Antibody production inhibition

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Contradictions often arise from:

  • Assay variability : Standardize cell lines (e.g., NCI-60 panel for anticancer activity vs. murine splenocytes for immunosuppression ).
  • Structural analogues : Compare exact substituents (e.g., 5-cyclohexylideneamino vs. N,N-diethyl groups in immunosuppressive activity ).
  • Dosage and exposure time : Replicate conditions (e.g., IC50 values at 24h vs. 72h incubation).

Recommended workflow :

  • Validate target engagement via biochemical assays (e.g., kinase inhibition profiling).
  • Cross-reference with structural databases (e.g., ChEMBL) to identify analogous compounds.
  • Use meta-analysis tools to reconcile dose-response disparities .

Q. What computational strategies predict the compound’s pharmacokinetic and target-binding properties?

Methodological Answer:

  • Molecular docking : Simulate binding to kinases (e.g., CDK2) using AutoDock Vina. Prioritize poses with hydrogen bonds to pyrimidine N1 and oxazole O .
  • QSAR modeling : Correlate logP values with bioavailability using descriptors like topological polar surface area (TPSA < 80 Ų improves absorption) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS software) .

Q. What strategies optimize solubility and bioavailability without compromising activity?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters at the 4-amine group, hydrolyzed in vivo to release the active compound .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility via salt formation .
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma half-life .

Key Data Contradictions and Resolutions

  • Immunosuppressive vs. Anticancer Activity : reports polyclonal antibody inhibition, while highlights tumor growth suppression. Resolution: Context-dependent activity driven by substituent-specific target modulation (e.g., diethyl groups favoring kinase vs. immune receptor binding) .
  • Yield Discrepancies in Synthesis : Orthoester method (46–74% ) vs. two-step cyclization (50–75% ). Resolution: Optimize stoichiometry (e.g., 1.2 eq. diethylamine) and reaction time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.